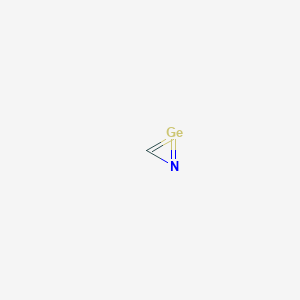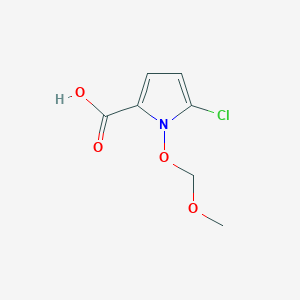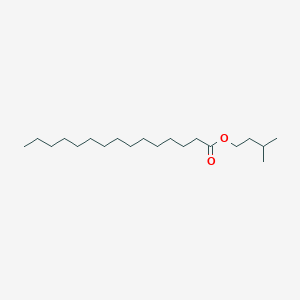
1-Aza-2-germacyclopropa-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aza-2-germacyclopropa-1,2-diene is a unique organometallic compound featuring a germanium atom within a three-membered ring structure
Métodos De Preparación
The synthesis of 1-Aza-2-germacyclopropa-1,2-diene typically involves the reaction of germanium-containing precursors with nitrogen-containing reagents under controlled conditions. One common method includes the reaction of germylene (GeH2) with azides (RN3) to form the desired three-membered ring structure. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition and ensure high yields .
Industrial production methods for this compound are still under development, as its synthesis on a large scale poses challenges due to the reactivity of the intermediates and the need for precise control over reaction conditions.
Análisis De Reacciones Químicas
1-Aza-2-germacyclopropa-1,2-diene undergoes a variety of chemical reactions, including:
Substitution: The compound can participate in substitution reactions with halogens (e.g., chlorine, bromine) to form halogenated derivatives.
Common reagents and conditions for these reactions include the use of inert atmospheres (e.g., nitrogen or argon) and low temperatures to maintain the stability of the compound. Major products formed from these reactions include various germanium-containing compounds and nitrogen derivatives.
Aplicaciones Científicas De Investigación
1-Aza-2-germacyclopropa-1,2-diene has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which 1-Aza-2-germacyclopropa-1,2-diene exerts its effects involves the interaction of the germanium atom with various molecular targets. The compound can form coordination complexes with transition metals, facilitating catalytic processes. Additionally, the nitrogen atom in the ring structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
1-Aza-2-germacyclopropa-1,2-diene can be compared with other similar compounds, such as:
1-Aza-2-phospha-1,3-dienes: These compounds contain phosphorus instead of germanium and exhibit different reactivity and stability profiles.
1,2-Azaphosphetines: These compounds feature a four-membered ring structure with nitrogen and phosphorus atoms, offering unique electronic properties.
1-Aza-2-phosphacyclohexa-2,4-dienes: These compounds have a six-membered ring structure and are used in different synthetic applications.
The uniqueness of this compound lies in its germanium-containing three-membered ring, which imparts distinct electronic and structural characteristics compared to its phosphorus-containing analogs.
Propiedades
Fórmula molecular |
CHGeN |
|---|---|
Peso molecular |
99.66 g/mol |
Nombre IUPAC |
1-aza-2-germacyclopropa-1,2-diene |
InChI |
InChI=1S/CHGeN/c1-2-3-1/h1H |
Clave InChI |
HFWMNTFJPVPJJP-UHFFFAOYSA-N |
SMILES canónico |
C1=[Ge]=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)-](/img/structure/B12526400.png)


![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)
silane](/img/structure/B12526432.png)





![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)


